molecular formula C6H4ClFO4S2 B1666578 Benzenesulfonyl fluoride, 3-(chlorosulfonyl)- CAS No. 2489-52-3

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

Cat. No. B1666578
CAS RN: 2489-52-3
M. Wt: 258.7 g/mol
InChI Key: ZPGHDPUCQANFAD-UHFFFAOYSA-N
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Description

“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is a novel and potent bioactive compound . It has been used in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .


Synthesis Analysis

The synthesis of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” involves the use of benzenesulfonyl fluoride in the preparation of α-sulfonyl phosphonates by direct sulfonylation of lithiated alkyl phosphonates .


Molecular Structure Analysis

The molecular formula of “Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is C6H4ClFO4S2 . Its exact mass is 257.9224 and its molecular weight is 258.6624 .


Chemical Reactions Analysis

The gas-phase fluorine migration reactions of radical cations of benzenesulfonyl fluoride have been studied by electron ionization tandem mass spectrometry .


Physical And Chemical Properties Analysis

“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” has a refractive index of 1.492 (lit.) and a boiling point of 207-208 °C (lit.) . Its density is 1.333 g/mL at 25 °C (lit.) .

Scientific Research Applications

  • Versatile Building Blocks for Combinatorial Chemistry

    • Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-, is utilized for the multigram synthesis of versatile building blocks under parallel synthesis conditions, including the use of (hetero)aromatic and electron-poor aliphatic amines. Its application is demonstrated in the preparation of a sulfonyl fluoride library, showing potential as covalent fragments in enzyme inhibition studies (Tolmachova et al., 2018).
  • Sulfonyl-α-Vinylation

    • The compound plays a role in the conversion of 1-benzenesulfonyl-2-trimethylsilylethane and related reagents to phenyl α-substituted-vinyl sulfones, showcasing its efficacy in synthetic organic chemistry (Hsiao & Shechter, 1982).
  • Cation-Exchange Membrane Preparation

    • In the field of materials science, it's used for preparing thin cation-exchange films with fixed sulfonic acid groups through plasma polymerization and subsequent hydrolysis. This indicates its importance in developing advanced materials for ion-exchange applications (Uchimoto et al., 2000).
  • Electrochemical Analysis

    • The compound is studied in electroanalytical chemistry for its reduction process, contributing to the understanding of cyclic voltammetry reduction and the ECE mechanism in organic electrochemistry (Sanecki & Kaczmarski, 1999).
  • Serine Protease Inhibitor Research

    • Benzenesulfonyl fluorides with specific substituents have been found to be potent and specific inhibitors of enzymes like elastase and chymotrypsin, contributing significantly to biochemistry and pharmacology research (Yoshimura, Barker, & Powers, 1982).
  • Nuclear Magnetic Resonance Spectroscopy

    • The compound has been analyzed in high-resolution NMR spectroscopy to determine spin–spin coupling constants, providing valuable insights into molecular structure and interactions (Schaefer & Parr, 1978).
  • Synthesis of Novel Compounds

    • It's used in the synthesis of new compounds like N-substituted phenyl benzenesulfonylureas, highlighting its role in the development of novel chemical entities (Ta-n, 2015).
  • Radiopharmaceutical Development

    • In radiopharmaceutical chemistry, sulfonyl fluoride-based compounds, including benzenesulfonyl fluoride, are explored as potential 18F labelling agents for PET chemistry, demonstrating its utility in medical imaging (Inkster et al., 2012).

Safety And Hazards

“Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-” is considered hazardous. It can cause harm if swallowed, severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

3-chlorosulfonylbenzenesulfonyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO4S2/c7-13(9,10)5-2-1-3-6(4-5)14(8,11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGHDPUCQANFAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062461
Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Molecular Weight

258.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-

CAS RN

2489-52-3
Record name 3-(Chlorosulfonyl)benzenesulfonyl fluoride
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Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Record name m-Benzenedisulfonyl chloride fluoride
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Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Record name Benzenesulfonyl fluoride, 3-(chlorosulfonyl)-
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Record name 3-fluorosulphonylbenzenesulphonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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